1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine
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Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine is a chemical compound that belongs to the piperazine class It is characterized by the presence of two aromatic rings, one with methoxy groups at the 3 and 4 positions and the other with a methyl group at the 2 position, connected through a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Nitrated or halogenated derivatives depending on the reagents used.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4-Dimethoxyphenyl)ethyl]-4-[(3-methylphenyl)piperazine]
- 1-[(3,4-Dimethoxyphenyl)ethyl]-4-[(2-methylphenyl)piperazine]
- 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
Uniqueness
1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine is unique due to the specific positioning of the methoxy and methyl groups, which influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17-6-4-5-7-19(17)16-23-12-10-22(11-13-23)15-18-8-9-20(24-2)21(14-18)25-3/h4-9,14H,10-13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTAXTSZGDGXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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